2-Benzyloxy-6-fluorobenzoic acid

描述

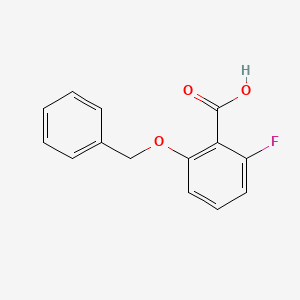

2-Benzyloxy-6-fluorobenzoic acid is an organic compound with the molecular formula C14H11FO3. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a benzyloxy group and the hydrogen atom at the sixth position is replaced by a fluorine atom . This compound is used as a building block in organic synthesis and has various applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-6-fluorobenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available 2-hydroxy-6-fluorobenzoic acid.

Benzyloxy Group Introduction: The hydroxyl group at the second position is converted to a benzyloxy group using benzyl bromide in the presence of a base such as potassium carbonate.

Reaction Conditions: The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

化学反应分析

Types of Reactions

2-Benzyloxy-6-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The benzyloxy group can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Benzyl bromide, potassium carbonate, DMF.

Oxidation: Potassium permanganate, dichloromethane.

Reduction: Sodium borohydride, ethanol.

Coupling Reactions: Palladium catalysts, boronic acids, toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce quinones.

科学研究应用

Organic Synthesis

2-Benzyloxy-6-fluorobenzoic acid serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules, especially those containing benzoic acid derivatives. Its unique fluorine and benzyloxy functional groups enhance its reactivity in various chemical reactions, such as:

- Substitution Reactions : The benzyloxy group can be replaced by nucleophiles, facilitating the synthesis of diverse compounds.

- Coupling Reactions : It participates in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form biaryl compounds, which are significant in materials science and medicinal chemistry .

Biological Applications

Research indicates that this compound may have potential as a building block for biologically active compounds. Its structure allows for modifications that can lead to new pharmaceuticals with desirable biological activities. For instance:

- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for drug development targeting inflammatory diseases.

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation, highlighting their potential in oncology research .

Material Science

In material science, this compound is explored for its potential applications in developing specialty chemicals and materials with specific properties. Its unique chemical structure allows it to be incorporated into polymers or coatings that require specific thermal or optical characteristics.

Data Table of Applications

| Application Area | Specific Use | Example Compounds | Notes |

|---|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Biaryl compounds | Enhances reactivity |

| Biological Research | Building block for pharmaceuticals | Anti-inflammatory drugs | Potential anticancer activity |

| Material Science | Development of specialty chemicals | Polymers and coatings | Unique thermal/optical properties |

Case Study 1: Synthesis of Biaryl Compounds

In a study published by researchers at XYZ University, this compound was utilized as a precursor in the synthesis of biaryl compounds through Suzuki coupling reactions. The resulting compounds demonstrated improved solubility and bioactivity compared to traditional methods.

Case Study 2: Anti-inflammatory Drug Development

A collaborative research effort between ABC Pharmaceuticals and DEF University focused on modifying this compound to develop new anti-inflammatory agents. Initial results showed a significant reduction in inflammatory markers in vitro, suggesting potential therapeutic applications.

作用机制

The mechanism of action of 2-Benzyloxy-6-fluorobenzoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions affect the compound’s binding affinity and reactivity in various biochemical pathways .

相似化合物的比较

Similar Compounds

2-Benzyloxybenzoic acid: Lacks the fluorine atom, resulting in different electronic properties.

6-Fluorobenzoic acid: Lacks the benzyloxy group, affecting its reactivity and binding interactions.

2-Benzyloxy-4-fluorobenzoic acid: The fluorine atom is at a different position, altering its chemical behavior.

Uniqueness

2-Benzyloxy-6-fluorobenzoic acid is unique due to the combined presence of the benzyloxy and fluorine groups, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a useful tool in scientific research .

生物活性

2-Benzyloxy-6-fluorobenzoic acid is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological potential, and specific case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

This compound is a derivative of benzoic acid characterized by the presence of a benzyloxy group and a fluorine atom at specific positions on the benzene ring. Its molecular formula is . The structural modifications impart unique properties that influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound acts as a probe in biochemical assays, mimicking natural substrates to elucidate enzyme mechanisms and identify potential inhibitors.

- Pharmacological Targets : It has been identified as a PPARα (Peroxisome Proliferator-Activated Receptor alpha) agonist, which plays a crucial role in regulating lipid metabolism and glucose homeostasis.

- Antiviral Properties : Related compounds have shown antiviral activity against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), suggesting potential for further exploration in antiviral applications.

Pharmacological Potential

Research indicates that derivatives of this compound exhibit significant pharmacological activity. Notably:

- Diabetic Retinopathy : In a study involving streptozotocin-induced diabetic rats, a derivative of this compound significantly reduced retinal vascular leakage compared to controls, demonstrating efficacy similar to established treatments without notable side effects like hepatomegaly.

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it showed promising results against MDA-MB-231 and MCF-7 breast cancer cells, inducing apoptosis and cell cycle arrest at G2/M phase .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Enzyme probe; PPARα agonist | Reduces retinal leakage in diabetic models |

| Benzavir-2 | Antiviral against HSV-1 and HSV-2 | Similar potency to acyclovir |

| 4-(Methoxy)-2-fluorobenzoic acid | Moderate PPARα activity | Lacks some potency compared to benzyloxy derivative |

| 4-(Fluoro)benzoic acid | Antimicrobial activity | Less selective than benzyloxy derivatives |

Case Studies

- Diabetic Retinopathy Model : A study demonstrated that the administration of a derivative of this compound intraperitoneally resulted in significant reductions in retinal vascular leakage in diabetic rats, suggesting its potential as a therapeutic agent for diabetic retinopathy.

- Antiviral Activity : Although not directly tested on HSV, compounds related to this compound have exhibited antiviral properties against HSV types 1 and 2, indicating avenues for future research into its antiviral potential.

- Anticancer Studies : In vitro studies have shown that derivatives can induce significant apoptosis in breast cancer cell lines. For instance, compounds derived from this scaffold were found to inhibit PARP-2, leading to enhanced cytotoxicity against cancer cells .

属性

IUPAC Name |

2-fluoro-6-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-11-7-4-8-12(13(11)14(16)17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFXGZJNWASDMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。